Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective FXR agonist (EC50 = 99 nM). Dual FXR/GP-BAR1 ligand. Induces preadiopocyte differentiation. Induces apoptosis. Shows anticholeretic and anti-inflammatory effects and regulates adipose cell function in vivo. Orally active. Farnesoid X receptor (FXR) is a nuclear receptor that is activated by bile acid, with chenodeoxycholic acid (CDCA) being a representative natural ligand. 6-ECDCA is a synthetic bile acid that acts as a potent and selective agonist of FXR (EC50 = 99 nM). Through FXR, it alters gene expression that results in protection against cholestasis as well as liver fibrosis. 6-ECDCA also, through FXR, promotes the differentiation of adipocytes and enhances insulin signaling in mature adipocytes. In ApoE-/- mice, 6-ECDCA ameliorates vascular calcification secondary to chronic kidney disease without affecting the development of atherosclerosis. A potent and selective FXR agonist(EC50=99 nM) endowed with anticholestatic activity. Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure. Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position. A semi-synthetic bile acid which acts as a farnesoid X receptor agonist and is used for treatment of primary biliary cholangitis. It has a role as a farnesoid X receptor agonist and a hepatoprotective agent. It is a dihydroxy-5beta-cholanic acid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It derives from a chenodeoxycholic acid. Primary biliary cirrhosis, or PBC, is a progressive and chronic condition that leads to hepatic injury often resulting in end-stage liver failure that requires liver transplantation. Obeticholic acid is a farnesoid-X receptor (FXR) agonist used to treat this condition, possibly allowing for increased survival. In 2016, it was granted approval to treat primary biliary cholangitis in combination with [ursodeoxycholic acid], which was previously the mainstay treatment for this condition. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020.
Obidoxime chloride is a drug, belonging to the group of oximes. It is found to be useful for the treatment of organophosphorus (OP) poisoning, since it has the ability to reverse the binding of organophosphorus compounds to the enzyme acetylcholinesterase (AChE). Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury. Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
Ocaphane is a strong antitumor agent used on a number of animal tumors such as Brown-Pearce carcinoma. In clinical trials, it was found to be effective in treating patients with malignant pleural effusion and cancer of the head and neck. However, it was fairly toxic to hemopoietic organs.
Ocaphane Hydrochloride is a strong antitumor agent used on a number of animal tumors such as Brown-Pearce carcinoma. In clinical trials, it was found to be effective in treating patients with malignant pleural effusion and cancer of the head and neck. However, it was fairly toxic to hemopoietic organs.
Ocaperidone, also known as R 79598, is a highly potent and efficacious dopamine-D2 antagonist with concomitant, equivalent serotonin 5-HT2 antagonism. Ocaperidone inhibited dopamine agonist (apomorphine, amphetamine or cocaine)-induced behavioral effects at low doses (0.014-0.042 mg/kg). Ocaperidone completely blocked the dopamine agonist behavior at slightly higher doses (0.064 mg/kg). Ocaperidone is expected to exert pronounced haloperidol-like effects on the positive symptoms of schizophrenic patients but with risperidone-like low extrapyramidal side effect liability and improved patient compliance.